Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-YL]-3,5-dihydroxyhept-6-enoate
Description
Systematic IUPAC Name Derivation and Structural Interpretation
The IUPAC name of this compound is derived through a hierarchical analysis of its molecular structure. The parent chain is identified as a hept-6-enoate backbone, with substituents prioritized according to Cahn-Ingold-Prelog rules:
- Core structure : The 7-carbon hept-6-enoate chain forms the backbone, with esterification at the carboxylic acid group (methyl ester).
- Pyrimidine substituent : At position 5 of the pyrimidine ring, a 4-(4-fluorophenyl) group and a 6-isopropyl group are attached. The pyrimidine nitrogen at position 2 is functionalized with an N-methylmethanesulfonamido group.
- Stereochemistry : The compound exhibits three stereocenters at positions 3R, 5S, and 6E, confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) data.
The systematic IUPAC name is:
(3R,5S,6E)-methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate.
Structural Interpretation :
CAS Registry Number Assignment and Database Cross-Referencing
The Chemical Abstracts Service (CAS) registry number 147118-40-9 is uniquely assigned to this compound. Cross-referencing across major databases reveals the following identifiers:
| Database | Identifier | Reference |
|---|---|---|
| PubChem | CID 25183331 | |
| ChemSpider | 31044924 | |
| European Community | EC 604-568-6 | |
| FDA UNII | 2E76572CUD |
Validation :
Comparative Analysis of Alternative Naming Conventions in Chemical Literature
Alternative nomenclature systems and trade names for this compound include:
Chemical Abstracts Index Name :
6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-, methyl ester, (3R,5S,6E)-.Pharmaceutical Synonyms :
Vendor-Specific Designations :
Nomenclature Conflicts :
Properties
IUPAC Name |
methyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTPUCLJAVPJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig Condensation for Side Chain Introduction
The Wittig reaction is a cornerstone for constructing the heptenoic acid side chain. This method involves condensing a pyrimidine aldehyde with a phosphorus ylide derived from a protected dihydroxy ester.
Reaction Mechanism and Conditions
- Starting materials : 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidine-5-carbaldehyde (Pyrimidine aldehyde) and methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidene hexanoate (Ylide).
- Solvent : Acetonitrile or toluene under reflux (80–90°C) for 12–18 hours.
- Yield : 85–92% after purification via column chromatography.
Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80–90°C | |
| Reaction Time | 12–18 hours | |
| Solvent | Acetonitrile | |
| Catalyst | None (thermal activation) |
This step forms the E-configured double bond with >99% stereoselectivity, critical for biological activity.
Silyl Deprotection and Hydroxy Group Liberation
The tert-butyldimethylsilyl (TBS) protecting group is removed to unmask the C3 hydroxy group.
Deprotection Methods
Hydrogen Fluoride (HF)-Mediated Cleavage
- Conditions : 40% HF in acetonitrile (0–5°C, 2 hours).
- Workup : Neutralization with aqueous NaHCO₃, extraction with dichloromethane, and crystallization from isopropyl alcohol.
- Yield : 78–85%.
Copper(II) Chloride-Catalyzed Hydrolysis
- Conditions : Acetone/water (10:1 v/v) with CuCl₂·2H₂O at reflux (7–8 hours).
- Advantage : Avoids hazardous HF, improving process safety.
- Yield : 70–75%.
Comparative Analysis
| Method | Yield (%) | Purity (%) | Safety Concerns |
|---|---|---|---|
| HF | 85 | 98.5 | High toxicity |
| CuCl₂ | 75 | 97.2 | Moderate |
Crystallization and Polymorph Control
Crystallization is critical for obtaining the desired polymorph and ensuring batch consistency.
Alternative Synthetic Routes
Julia-Kocienski Olefination
Oxidation of Thioether Intermediate
- Step 1 : Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate synthesis.
- Step 2 : Oxidation with H₂O₂/ammonium heptamolybdate in CH₂Cl₂ (20–35°C, 18–20 hours).
- Yield : 90.9% after crystallization.
Oxidation Reaction Parameters
| Oxidizing Agent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| H₂O₂ (50%) | (NH₄)₆Mo₇O₂₄·4H₂O | CH₂Cl₂ | 90.9 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity (%) | Impurities Identified |
|---|---|---|
| HPLC | 98.3 | Desmethyl variant (0.7%) |
| Chiral SFC | 99.1 | 3R,5R-diastereomer (0.9%) |
Process Optimization Challenges
Stereochemical Integrity
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis to yield the carboxylic acid derivative, a critical step in rosuvastatin production.
This hydrolysis is pH-sensitive, requiring precise control to avoid side reactions. The ester-to-acid conversion is confirmed via intermediate isolation of methylammonium salts .
Salt Formation
The compound forms crystalline salts with amines, enhancing purification and stability.
Salt formation facilitates isolation via crystallization, with yields dependent on solvent polarity and temperature .
Oxidation Reactions
Controlled oxidation of hydroxyl groups produces ketone derivatives, observed in impurity profiles:
| Oxidation Product | Reagents/Conditions |
|---|---|
| 5-Oxorosuvastatin (Ketone derivative) | Oxidizing agents under unspecified conditions |
| Molecular Formula | C₂₂H₂₆FN₃O₆S |
These reactions highlight the susceptibility of the 3,5-dihydroxy groups to oxidation, necessitating inert atmospheres during synthesis .
Stereochemical Considerations
The (3R,5S,E)-configuration governs reactivity:
-
Stereospecific hydrolysis : Only the (3R,5S)-isomer proceeds to bioactive rosuvastatin .
-
Geometric isomerism : The E-configuration at the 6-enoate double bond is preserved in all reactions, confirmed by X-ray crystallography .
Functional Group Reactivity
Side Reactions and Impurities
Common byproducts include:
Scientific Research Applications
Rosuvastatin methyl ester has several applications in scientific research:
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications beyond cholesterol reduction.
Industry: Utilized in the development of new formulations and drug delivery systems.
Mechanism of Action
Rosuvastatin methyl ester exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting HMG-CoA reductase, rosuvastatin methyl ester reduces the production of mevalonic acid, a precursor to cholesterol. This leads to a decrease in cholesterol levels and an increase in the expression of LDL receptors on hepatocyte membranes, enhancing the clearance of LDL from the bloodstream .
Comparison with Similar Compounds
Structural Analogs
The compound’s analogs differ in substituents or functional groups, impacting solubility, stability, and potency:
Pharmaceutical Salts
Crystalline salts of the parent acid enhance stability, bioavailability, and manufacturability:
Key Research Findings
Crystallinity and Stability : Crystalline salts of the parent acid (e.g., calcium, ammonium) exhibit superior stability over amorphous forms, reducing degradation during storage .
Therapeutic Efficacy : Rosuvastatin calcium demonstrates 20–30% greater LDL-C reduction compared to atorvastatin in clinical trials, attributed to its optimized stereochemistry and sulfonamide group .
Synthetic Optimization : The methyl ester intermediate allows for scalable production via DIBAL-H reduction, achieving high enantiomeric purity (>99%) critical for downstream processing .
Biological Activity
Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-YL]-3,5-dihydroxyhept-6-enoate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a fluorophenyl group and an isopropyl moiety, alongside a methanesulfonamide functional group. The molecular formula is C_{16}H_{18FN_3O_3S with a molecular weight of approximately 351.40 g/mol. Its structural complexity allows for diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈FN₃O₃S |
| Molecular Weight | 351.40 g/mol |
| Appearance | White to almost white powder |
| Purity | >98.0% (HPLC) |
| Storage Conditions | Cool, dark place <15°C |
Research indicates that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The fluorophenyl substitution may enhance binding affinity to specific receptors, influencing signaling pathways.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can protect cells from oxidative stress.
Efficacy in Preclinical Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary assays indicate that the compound exhibits antibacterial activity against Gram-positive bacteria, suggesting potential as an antibiotic agent.
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry examined the compound's effect on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups, indicating strong anticancer potential.
- Case Study 2 : Research highlighted in Pharmacology Reports focused on the antimicrobial efficacy of the compound against resistant strains of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Journal of Medicinal Chemistry |
| Antimicrobial | Activity against Gram-positive bacteria | Pharmacology Reports |
| Antioxidant | Reduction in oxidative stress | Various studies |
Q & A
Q. What advanced techniques characterize stability under physiological conditions?
- Answer : Accelerated stability studies (40°C/75% RH) monitor degradation via LC-MS/MS. Isotope-labeling (e.g., ¹⁸O in ester groups) tracks hydrolysis pathways. Solid-state NMR assesses crystallinity changes impacting shelf-life .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
